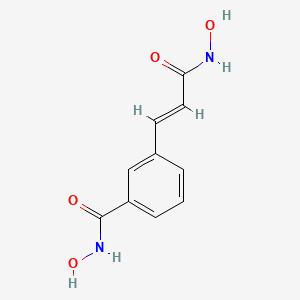

m-carboxycinnamic acid bishydroxamide

Übersicht

Beschreibung

m-Carboxyzimtsäure-Bis-hydroxamid (CBHA) ist eine hybride polare Verbindung, die für ihre starke Histon-Deacetylase (HDAC)-Hemmwirkung bekannt ist. Sie wurde umfassend auf ihre Fähigkeit untersucht, die terminale Differenzierung und Apoptose in verschiedenen transformierten Zellen zu induzieren, was sie zu einem vielversprechenden Kandidaten für Antikrebstherapien macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

CBHA kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von m-Carboxyzimtsäure mit Hydroxylamin beinhaltet. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und erfordert eine Sauerstoffumgebung, um die Bildung der Bis-Hydroxamidstruktur zu ermöglichen .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für CBHA nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Laborpräparation, wobei Anpassungen für großtechnische Reaktionen und Reinigungsprozesse vorgenommen werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CBHA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: CBHA kann oxidiert werden, um entsprechende Oxime zu bilden.

Reduktion: Die Reduktion von CBHA kann zur Bildung von Aminen führen.

Substitution: CBHA kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Hydroxylamingruppen durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oximen.

Reduktion: Bildung von primären und sekundären Aminen.

Substitution: Bildung von substituierten Hydroxamaten.

Wissenschaftliche Forschungsanwendungen

CBHA hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.

Biologie: Wird auf seine Rolle bei der Modulation der Genexpression durch HDAC-Hemmung untersucht.

Wirkmechanismus

CBHA entfaltet seine Wirkung hauptsächlich durch die Hemmung von Histon-Deacetylasen (HDACs). Durch die Hemmung von HDACs induziert CBHA eine Hyperacetylierung von Histonen, was zu Veränderungen in der Chromatinstruktur und einer erhöhten Transkriptionsaktivität bestimmter Gene führt. Dies führt zu terminaler Differenzierung, Zellzyklusarrest und Apoptose in Krebszellen . Das BH3-only-Protein Bmf wurde als ein Schlüsselmediator der durch CBHA induzierten Apoptose identifiziert .

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

Mechanism of Action

CBHA acts as a potent inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3 with ID50 values of 10 nM and 70 nM, respectively . By inhibiting these enzymes, CBHA increases the acetylation of histones, leading to altered gene expression associated with cell differentiation and apoptosis.

Cancer Research

CBHA has shown promising results in inducing apoptosis in various transformed cell lines. Studies indicate that it can suppress tumor growth effectively, making it a candidate for therapeutic strategies in cancer treatment . For instance, it has been noted to enhance the expression of CD95/CD95 ligand in neuroblastoma cells, promoting apoptosis .

Regenerative Medicine

Somatic Cell Nuclear Transfer (SCNT)

CBHA has been evaluated for its role in improving somatic nucleus reprogramming during SCNT. Research indicates that treatment with CBHA enhances the developmental potential of cloned embryos, increasing their capacity to reach pre- and post-implantation stages . This effect is attributed to the compound's ability to modify the acetylation status of somatic nuclei, thereby promoting better outcomes in embryonic stem cell derivation.

Comparative Studies

In comparative studies against other HDAC inhibitors like trichostatin A, CBHA demonstrated superior efficacy in enhancing blastocyst quality and overall developmental competence of embryos derived from SCNT .

Applications in Agriculture

Animal Cloning

The application of CBHA extends into agricultural biotechnology, specifically in improving the efficiency of cloning techniques in livestock. By enhancing the quality of cloned embryos, CBHA may contribute to advancements in animal breeding and genetic research .

Case Studies and Research Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Richon et al. (1998) | Cancer | Induction of differentiation and apoptosis in transformed cells using CBHA. |

| Glick et al. (1999) | Neuroblastoma | Enhanced CD95/CD95 ligand expression leading to increased apoptosis. |

| J Biol Chem (2010) | SCNT | Improved developmental potential of cloned embryos treated with CBHA compared to controls. |

| RDA Journal (2015) | Animal Development | Increased histone acetylation intensity in donor cells enhances cloning efficiency. |

Wirkmechanismus

CBHA exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, CBHA induces hyperacetylation of histones, leading to changes in chromatin structure and increased transcriptional activity of specific genes. This results in terminal differentiation, cell-cycle arrest, and apoptosis in cancer cells . The BH3-only protein Bmf has been identified as a key mediator in CBHA-induced apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trichostatin A (TSA): Ein weiterer potenter HDAC-Inhibitor mit ähnlichen Wirkmechanismen.

Suberoylanilidhydroxamsäure (SAHA): Ein bekannter HDAC-Inhibitor, der in der Krebstherapie eingesetzt wird.

Valproinsäure (VPA): Ein weniger potenter HDAC-Inhibitor mit breiteren klinischen Anwendungen.

Einzigartigkeit von CBHA

CBHA ist einzigartig aufgrund seiner hybriden polaren Struktur, die seine Fähigkeit verstärkt, die terminale Differenzierung und Apoptose in transformierten Zellen zu induzieren. Seine starke HDAC-Hemmwirkung und die Fähigkeit, spezifische pro-apoptotische Proteine wie Bmf zu hochregulieren, machen es zu einem vielversprechenden Kandidaten für gezielte Krebstherapien .

Biologische Aktivität

m-Carboxycinnamic acid bishydroxamide (CBHA) is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its biological activities, particularly in the context of cellular reprogramming and cancer therapy. This compound has been shown to modulate epigenetic regulation, thereby influencing gene expression and cellular behavior.

CBHA primarily functions by inhibiting HDAC enzymes, specifically HDAC1 and HDAC3, which play critical roles in the acetylation status of histones. By preventing the deacetylation of histones, CBHA promotes a more relaxed chromatin structure, facilitating transcriptional activation of genes involved in cell cycle regulation and apoptosis.

Key Findings on Biological Activity

- Apoptosis Induction : CBHA has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma. In vitro studies demonstrated that CBHA could effectively suppress tumor growth in SCID mice models at dosages of 200 mg/kg, highlighting its potential as an anti-cancer agent .

- Enhancement of Somatic Cell Nuclear Transfer (SCNT) : Research indicates that CBHA significantly improves the efficiency of somatic nucleus reprogramming. In experiments with mouse cloned embryos, CBHA treatment led to a higher rate of blastocyst formation and improved developmental potential compared to other HDAC inhibitors like trichostatin A (TSA). Optimal concentrations for enhancing blastocyst quality were identified between 1 to 20 µM .

- Cellular Reprogramming : CBHA has been reported to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells (iPSCs). This effect is attributed to its ability to modify histone acetylation patterns during the early stages of reprogramming .

Case Studies

- Neuroblastoma Treatment : In a study involving nine different neuroblastoma cell lines, CBHA was found to induce significant apoptosis, demonstrating its potential as a therapeutic agent for this aggressive cancer type .

- SCNT Efficiency : In a comparative analysis of SCNT embryos treated with CBHA versus TSA, it was observed that CBHA resulted in a higher number of viable blastocysts and reduced apoptosis rates within those embryos .

Table 1: Effects of CBHA on Blastocyst Formation

| Treatment | Concentration (µM) | Blastocyst Rate (%) | Apoptotic Cell Count |

|---|---|---|---|

| Control | - | 54.8 | High |

| Trichostatin A | 100 | 54.8 | Moderate |

| This compound | 1-20 | 69-71 | Low |

Table 2: IC50 Values for HDAC Inhibition

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|

| This compound | 0.01 | 0.07 |

| Trichostatin A | 0.025 | 0.05 |

Eigenschaften

IUPAC Name |

N-hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274380 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174664-65-4 | |

| Record name | N-Hydroxy-3-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.